NIP 142
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Overview
Description
NIP-142 is a benzopyran derivative compound known for its antiarrhythmic properties. It was initially synthesized as a highly selective blocker of the acetylcholine-activated potassium current.
Mechanism of Action
Target of Action
The primary targets of N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, also known as NIP-142, are the potassium channels, specifically the α-subunits Kv1.5, Kv4.2, and Kv4.3 . These channels play a crucial role in the repolarization of the cardiac action potential . NIP-142 also targets the acetylcholine-activated potassium channel (IKACh), which is more abundantly expressed in atrial than ventricular myocytes .
Mode of Action
NIP-142 blocks the outward current through potassium channel α-subunits Kv1.5, Kv4.2, and Kv4.3 in a concentration-dependent manner . It also preferentially blocks the ultrarapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IKACh) . This blockade of potassium currents contributes to the compound’s antiarrhythmic activity .
Biochemical Pathways
By blocking the potassium channels underlying the transient and sustained outward currents, NIP-142 affects the repolarization phase of the cardiac action potential . This results in the prolongation of the action potential duration and effective refractory period, and an increase in the contractile force . These changes may contribute to the termination of atrial arrhythmias .
Result of Action
The molecular and cellular effects of NIP-142’s action include a concentration-dependent blockade of the outward current through potassium channel α-subunits Kv1.5, Kv4.2, and Kv4.3 . In isolated mouse atrial myocardia, NIP-142 prolonged the action potential duration and effective refractory period, and increased the contractile force . These results suggest that NIP-142 blocks the potassium channels underlying the transient and sustained outward currents, which may contribute to its antiarrhythmic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
NIP-142 is synthesized through a multi-step process involving the formation of a benzopyran core structure. The synthesis typically starts with the preparation of a substituted benzaldehyde, which undergoes a series of reactions including cyclization, nitration, and amination to form the final benzopyran derivative .
Industrial Production Methods
The industrial production of NIP-142 involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during each step of the synthesis. The use of advanced purification techniques such as recrystallization and chromatography is also essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
NIP-142 undergoes various chemical reactions, including:
Oxidation: NIP-142 can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert NIP-142 to its corresponding hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
NIP-142 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of benzopyran derivatives.
Biology: Investigated for its effects on ion channels and cellular signaling pathways.
Medicine: Studied for its potential use in treating atrial fibrillation and other cardiovascular conditions.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
NIP-151: Another benzopyran derivative with similar antiarrhythmic properties.
Chromanol 293B: A compound that also blocks potassium channels but with different selectivity.
E-4031: A class III antiarrhythmic agent that prolongs action potential duration in both atrial and ventricular tissues
Uniqueness of NIP-142
NIP-142 is unique in its selective action on atrial ion channels, which reduces the risk of ventricular proarrhythmia. This selectivity makes it a promising candidate for the treatment of atrial fibrillation with minimal side effects compared to other antiarrhythmic agents .
Properties
IUPAC Name |
N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWADWMAQVCHLHJ-FCHUYYIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is NIP-142 and what makes it a promising antiarrhythmic agent?
A1: N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, also known as NIP-142, is a benzopyran derivative that exhibits promising antiarrhythmic properties. [] Unlike traditional Class III antiarrhythmic agents, NIP-142 demonstrates atrial-specific action potential duration prolongation and lacks reverse frequency dependence, making it a potentially safer and more effective treatment option for supraventricular arrhythmias. [] Preclinical studies have shown its efficacy in terminating various types of atrial fibrillation (AF) in canine models. []
Q2: How does NIP-142 exert its atrial-specific effects on action potential duration?
A2: NIP-142 primarily acts by blocking specific potassium channels found predominantly in atrial myocardium:
- IKur (Ultra-rapid delayed rectifier potassium current): This current plays a crucial role in atrial repolarization. []
- IKACh (Acetylcholine-activated potassium current): This current contributes to atrial action potential shortening, particularly during vagal stimulation. [, ]
Q3: What other ion channels does NIP-142 affect?
A3: Apart from IKur and IKACh, research indicates that NIP-142 can also block other ion channels, albeit at higher concentrations:
- Kv1.5, Kv4.2, and Kv4.3: These potassium channels contribute to transient and sustained outward currents in the heart. []
- KCNQ1/KCNE1: This channel underlies the slow component of the cardiac delayed rectifier potassium current (IKs). []
- HERG (ether a go-go related gene) channel: This channel plays a role in cardiac repolarization. []
Q4: Can you elaborate on the specific effects of NIP-142 on atrial electrophysiology?
A4: Studies using isolated guinea pig and canine atrial tissues have demonstrated that NIP-142:
- Prolongs atrial action potential duration: This effect is concentration-dependent and more pronounced in the atria compared to ventricles. []
- Increases atrial effective refractory period: This prolongation contributes to the suppression of reentrant circuits, a common mechanism underlying AF. [, ]
- Reverses carbachol-induced shortening of atrial action potential duration: This suggests a direct inhibitory effect on the IKACh current. []
Q5: What types of atrial fibrillation have been shown to be responsive to NIP-142 in preclinical models?
A5: In canine models, NIP-142 has demonstrated efficacy in terminating:
- Microreentry type AF: Induced by vagal nerve stimulation. [, ]
- Macroreentry type atrial flutter: Induced by an intercaval crush. [, ]
- Focal activity type AF: Induced by aconitine. []
Q6: Has NIP-142 been studied in the context of atrial remodeling and its impact on AF?
A6: Yes, research indicates that NIP-142 can reverse atrial electrophysiological remodeling induced by short-term rapid atrial pacing in anesthetized dogs. This includes reversing the shortening of atrial ERP and the loss of rate adaptation. []
Q7: What are the potential advantages of NIP-142 over existing antiarrhythmic drugs for AF treatment?
A7: NIP-142 offers several potential advantages:
- Atrial selectivity: Its preferential action on atrial ion channels minimizes the risk of ventricular proarrhythmic effects, a significant concern with many current antiarrhythmic drugs. [, ]
- Efficacy in various AF types: Preclinical studies demonstrate its potential in treating different mechanisms of AF. []
- Reversal of atrial remodeling: This suggests a potential benefit in preventing AF recurrence. []
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